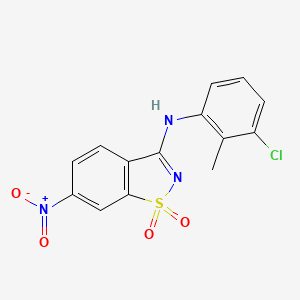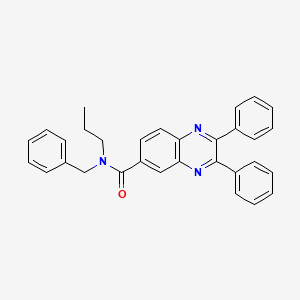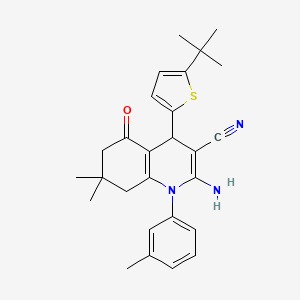![molecular formula C20H17N9O6 B11539836 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539836.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a unique structure. Let’s break it down:
- The core structure consists of a 1,2,3-triazole ring , which is a five-membered heterocycle containing three nitrogen atoms.
- Attached to the triazole ring, we have:
- An oxadiazole group (1,3,4-oxadiazol-2-yl) at one end.
- A nitrophenyl group (4-nitrophenyl) at the other end.
- A carbohydrazide group in the middle.
- A methylidene bridge connecting the carbohydrazide and nitrophenyl moieties.
- The compound also contains dimethoxyphenyl substituents.
- Overall, this compound exhibits a fascinating combination of functional groups, making it potentially valuable for various applications.
Preparation Methods
- Synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature references for its synthesis are scarce.
- a general approach could involve the condensation of appropriate precursors, such as:
1,2,3-triazole: formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Oxadiazole: formation through cyclization of hydrazides with carbonyl compounds.
Nitrophenyl: and groups can be introduced via standard aromatic chemistry.
- Industrial production methods would likely involve optimization of these steps for efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The compound may participate in nucleophilic aromatic substitution reactions.
Reagents and Conditions: Specific reagents would depend on the desired transformations.
Major Products: These would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Assess its use in organic electronics or sensors.
Industry: Evaluate its role in specialty chemicals or catalysts.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Potential molecular targets and pathways remain speculative at this point.
Comparison with Similar Compounds
- Similar compounds are scarce due to the compound’s intricate structure.
- you might explore related 1,2,3-triazoles, oxadiazoles, and hydrazides for comparison.
Remember that the scarcity of literature on this specific compound limits our detailed understanding
Properties
Molecular Formula |
C20H17N9O6 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H17N9O6/c1-33-14-8-3-11(9-15(14)34-2)10-22-24-20(30)16-17(12-4-6-13(7-5-12)29(31)32)28(27-23-16)19-18(21)25-35-26-19/h3-10H,1-2H3,(H2,21,25)(H,24,30)/b22-10+ |
InChI Key |
XKIMDDLRVDDWSX-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B11539754.png)
![3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11539769.png)
![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)

![4-bromo-2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539786.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539790.png)


![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11539805.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11539819.png)
![N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539820.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11539822.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539825.png)
![N'-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11539830.png)
